3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride
Description
3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride (CAS 119904-90-4), also known as (S)-3-aminoquinuclidine dihydrochloride, is a bicyclic amine derivative with a hydroxyl and aminomethyl group at the 3-position of the quinuclidine scaffold. Its molecular formula is C₈H₁₅N₂O·2HCl (MW 233.14 g/mol).
Properties
IUPAC Name |
3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-5-8(11)6-10-3-1-7(8)2-4-10;;/h7,11H,1-6,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKVGTYIZUXBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128200-12-4 | |
| Record name | 3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Structural Derivatives of the Quinuclidine Core
The quinuclidine (1-azabicyclo[2.2.2]octane) scaffold is a common motif in medicinal chemistry. Below is a comparison of key derivatives:
Pharmacological and Toxicological Data
Receptor Binding and Selectivity
- nicotinic receptors. However, specific receptor affinity data are lacking .
- Aceclidine : Acts as a muscarinic acetylcholine receptor (mAChR) agonist, used in studies for glaucoma and Alzheimer’s disease due to its ability to enhance cholinergic transmission .
- PNU-282987 and AR-R17779 : Both target α7 nicotinic receptors but differ in efficacy; PNU-282987 is a full agonist, while AR-R17779 is partial. Structural modifications (e.g., spiro rings) significantly alter binding kinetics .
Biological Activity
The compound 3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride , also known as (3S)-3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride , is a bicyclic amine that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₈Cl₂N₂O
- Molecular Weight : 229.15 g/mol
- CAS Number : 1221974-62-4
- Structure : Chemical Structure
Pharmacological Effects
-
Anticholinergic Activity :
- The compound exhibits anticholinergic properties, which are significant in treating various conditions such as overactive bladder and gastrointestinal disorders. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter involved in muscle contractions and various bodily functions.
-
Neuroprotective Effects :
- Research indicates that compounds similar to this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are attributed to the compound's ability to modulate neurotransmitter levels and protect neuronal integrity.
-
Antitumor Activity :
- Preliminary studies suggest that the compound may exhibit antitumor properties, particularly through pathways involving apoptosis (programmed cell death) and inhibition of tumor growth factors.
The biological activity of this compound is primarily mediated through:
- Receptor Interaction : The compound interacts with various neurotransmitter receptors, particularly muscarinic acetylcholine receptors, influencing cellular signaling pathways.
- Inhibition of Enzymes : It may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of acetylcholine in synaptic clefts.
Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against oxidative stress-induced neuronal damage. The findings indicated a reduction in markers of oxidative stress and improved cognitive function post-treatment.
Study 2: Antitumor Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression.
Data Summary Table
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticholinergic | Reduces muscle contractions | Blocks acetylcholine receptors |
| Neuroprotective | Protects neurons | Modulates neurotransmitter levels |
| Antitumor | Inhibits tumor growth | Induces apoptosis |
Q & A
Basic: What are the established methodologies for synthesizing and characterizing 3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride?
Answer:
Synthesis typically involves cyclization reactions of precursor amines or alcohols under controlled conditions (e.g., acid catalysis or reductive amination). Key steps include:
- Optimization of reaction conditions : Temperature, solvent polarity, and stoichiometric ratios (e.g., HCl for salt formation) are critical for yield and purity .
- Purification : Use of recrystallization or column chromatography to isolate the dihydrochloride salt.
- Characterization :
Advanced: How do stereochemical variations in the azabicyclo[2.2.2]octane scaffold influence receptor binding affinity?
Answer:
Stereochemistry significantly impacts interactions with chiral receptors (e.g., nicotinic acetylcholine receptors). Methodologies include:
- Chiral resolution : Use of chiral stationary phases in HPLC or SFC to isolate enantiomers .
- X-ray crystallography : To determine absolute configuration and correlate with activity .
- Pharmacological assays : Competitive binding studies (e.g., radioligand displacement) to quantify affinity differences between (R)- and (S)-enantiomers .
Advanced: What experimental frameworks are recommended for studying the environmental fate of this compound?
Answer:
Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):
- Laboratory studies :
- Hydrolysis/photolysis : Assess stability under varying pH and UV exposure .
- Sorption experiments : Determine soil-water partitioning coefficients (Kd) .
- Field studies :
- Monitor degradation products using LC-HRMS in simulated ecosystems.
- Modeling : QSAR (Quantitative Structure-Activity Relationship) to predict bioaccumulation potential .
Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist effects)?
Answer:
Contradictions may arise from differences in assay conditions or receptor subtypes. Strategies:
- Standardize assays : Use identical cell lines (e.g., CHO-K1 expressing human receptors) and buffer conditions .
- Functional vs. binding assays : Differentiate allosteric modulation from direct competition using calcium flux assays vs. radioligand binding.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies .
Basic: What analytical methods are validated for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Optimize using a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water).
- Validation parameters :
- Linearity : 1–1000 ng/mL (R² > 0.99).
- LOD/LOQ : 0.3 ng/mL and 1 ng/mL, respectively.
- Recovery : >85% in plasma via protein precipitation .
Advanced: How can degradation pathways of the compound be elucidated under stressed conditions?
Answer:
- Forced degradation studies :
- Acid/base hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.
- Oxidative stress : 3% H₂O₂ at room temperature.
- Analytical tools :
- LC-PDA-ELSD to detect non-UV-active degradants.
- HRMS for structural identification of impurities .
Advanced: What computational approaches are suitable for predicting interactions with neurological targets?
Answer:
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., PDB ID 2QC1) to map binding pockets.
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
- QSAR modeling : Train models on bicyclic amine datasets to predict Ki values .
Basic: What stability-indicating parameters should be monitored during formulation development?
Answer:
- Storage conditions : Accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines.
- Key metrics :
- Purity : HPLC area% (>98% over shelf life).
- Water content : Karl Fischer titration (<1% w/w).
- Particle size : Laser diffraction to prevent aggregation .
Advanced: How to design a toxicological study evaluating chronic exposure effects?
Answer:
- In vitro : HepG2 cell assays for hepatotoxicity (IC50 determination).
- In vivo :
- Rodent models : 90-day oral gavage (doses: 10, 50, 100 mg/kg).
- Endpoints : Histopathology (liver/kidney), serum biomarkers (ALT, creatinine) .
Advanced: What statistical methods address variability in pharmacokinetic data across studies?
Answer:
- Mixed-effects modeling : Account for inter-study variability using software like NONMEM.
- Bootstrap resampling : Estimate confidence intervals for parameters (e.g., t½, Cmax).
- Meta-regression : Identify covariates (e.g., species, dose) influencing AUC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
